(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole
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Overview
Description
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole is an organic compound that features a furan ring, a vinyl group, a phenethyl group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Vinylation of the Furan Ring: The furan ring can be vinylated using a Heck reaction, where the furan is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon catalyst.
Substitution: Electrophilic substitution can be facilitated using reagents such as alkyl halides and Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkylated benzimidazole derivatives.
Scientific Research Applications
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and benzimidazole moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole: Lacks the phenethyl group, which may affect its biological activity and physical properties.
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole, potentially altering its reactivity and applications.
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-pyrrole: Contains a pyrrole ring instead of benzimidazole, which may influence its electronic properties and reactivity.
Uniqueness
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole is unique due to the combination of its furan, vinyl, phenethyl, and benzimidazole moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-7-17(8-3-1)14-15-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-16-24-18/h1-13,16H,14-15H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRQHFSOIQEVSQ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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